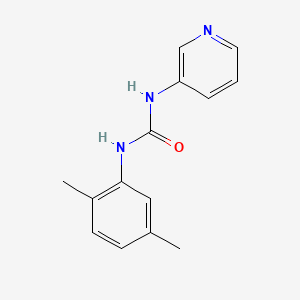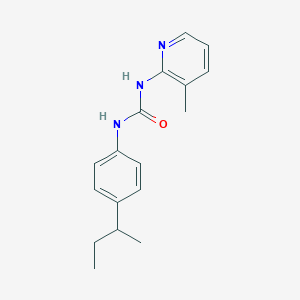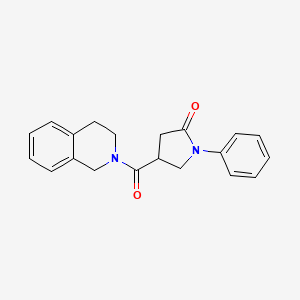
N-(2,5-dimethylphenyl)-N'-3-pyridinylurea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2,5-dimethylphenyl)-N'-3-pyridinylurea, also known as DPU-1, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. This compound has been synthesized using different methods and has been studied extensively for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.
Mecanismo De Acción
The mechanism of action of N-(2,5-dimethylphenyl)-N'-3-pyridinylurea is not fully understood. However, studies have shown that this compound inhibits the activity of certain enzymes that are involved in cancer cell proliferation and inflammation. It has also been shown to inhibit the aggregation of beta-amyloid protein, which is a hallmark of Alzheimer's disease.
Biochemical and Physiological Effects
Studies have shown that N-(2,5-dimethylphenyl)-N'-3-pyridinylurea has biochemical and physiological effects on various systems in the body. In cancer cells, this compound has been shown to induce cell cycle arrest and apoptosis. Inflammatory cells, this compound has been shown to inhibit the production of pro-inflammatory cytokines. In animal models of Alzheimer's disease, this compound has been shown to improve cognitive function and reduce beta-amyloid protein aggregation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using N-(2,5-dimethylphenyl)-N'-3-pyridinylurea in lab experiments include its potency and specificity for certain enzymes and its ability to penetrate cell membranes. However, the limitations of using this compound include its potential toxicity and the need for further studies to fully understand its mechanism of action.
Direcciones Futuras
There are several future directions for the study of N-(2,5-dimethylphenyl)-N'-3-pyridinylurea. One direction is to further explore its potential as a therapeutic agent for Alzheimer's disease and Parkinson's disease. Another direction is to study its potential use as a herbicide and its effects on non-target organisms. Additionally, further studies are needed to fully understand its mechanism of action and potential toxicity.
Métodos De Síntesis
The synthesis of N-(2,5-dimethylphenyl)-N'-3-pyridinylurea has been achieved using different methods. One of the most commonly used methods is the reaction of 2,5-dimethylphenyl isocyanate with 3-aminopyridine in the presence of a suitable solvent and catalyst. Other methods include the reaction of 2-amino-5-methylphenyl isocyanate with pyridine-3-carboxylic acid and the reaction of 2,5-dimethylphenyl isocyanate with 3-amino-4-methylpyridine.
Aplicaciones Científicas De Investigación
N-(2,5-dimethylphenyl)-N'-3-pyridinylurea has been studied for its potential applications in various fields. In the field of medicine, this compound has been shown to have anticancer and anti-inflammatory properties. It has also been studied for its potential use as a therapeutic agent for Alzheimer's disease and Parkinson's disease. In the field of agriculture, N-(2,5-dimethylphenyl)-N'-3-pyridinylurea has been studied for its potential use as a herbicide.
Propiedades
IUPAC Name |
1-(2,5-dimethylphenyl)-3-pyridin-3-ylurea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O/c1-10-5-6-11(2)13(8-10)17-14(18)16-12-4-3-7-15-9-12/h3-9H,1-2H3,(H2,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCSKTXXMJJRLCC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC(=O)NC2=CN=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-{2-[4-(4-methoxyphenyl)-1-piperazinyl]-2-oxoethyl}-2-thiophenecarboxamide](/img/structure/B5312717.png)

![3-[4-(benzyloxy)phenyl]-N-(2-nitrophenyl)acrylamide](/img/structure/B5312738.png)
![3-(allylthio)-6-(4-methoxyphenyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5312743.png)
![N-[(3,5-dimethylisoxazol-4-yl)methyl]-N,2,2-trimethyl-1-(2-thienyl)cyclopropanecarboxamide](/img/structure/B5312746.png)
![5-isopropyl-2-methyl-N-[(4-methyl-1,2,3-thiadiazol-5-yl)methyl]pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5312754.png)
![N-[(6-cyclopentyl-2-methoxy-5-oxo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-3-yl)methyl]-3-(4H-1,2,4-triazol-4-yl)propanamide](/img/structure/B5312771.png)
![3-(2-chlorophenyl)-2-[2-(2-fluorophenyl)vinyl]-4(3H)-quinazolinone](/img/structure/B5312778.png)
![1-{[2-(2-chlorophenyl)-1,3-thiazol-4-yl]methyl}-4-(2-furoyl)piperazine](/img/structure/B5312789.png)
![N-cyclopentyl-2-[(5-cyclopentyl-4-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5312790.png)
![6-(1,8-dioxa-4,11-diazaspiro[5.6]dodec-4-ylcarbonyl)-2,3,4,9-tetrahydro-1H-carbazole](/img/structure/B5312792.png)

![2-methyl-4-(4-methyl-1-piperazinyl)-6-[4-(2-pyrazinylcarbonyl)-1-piperazinyl]pyrimidine](/img/structure/B5312811.png)
![N-[2-(3,4-dimethoxyphenyl)-3-phenylpropyl]-6-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-sulfonamide](/img/structure/B5312820.png)